molecular formula C14H24Cl2N2 B13106478 1-Benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride

1-Benzyl-4,4-dimethylpiperidin-3-amine dihydrochloride

Cat. No.: B13106478
M. Wt: 291.3 g/mol
InChI Key: SJMPMGWNCKWFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4,4-dimethylpiperidin-3-aminedihydrochloride is an organic compound commonly used in scientific research. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is typically found as a white to off-white solid and is soluble in water and various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4,4-dimethylpiperidin-3-aminedihydrochloride typically involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride (TiCl4) and triethylamine (NEt3) in toluene at 35°C. The reaction mixture is then treated with sodium triacetoxyborohydride (NaBH(OAc)3) and glacial acetic acid to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4,4-dimethylpiperidin-3-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Secondary amines and other reduced forms.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-4,4-dimethylpiperidin-3-aminedihydrochloride is used in various scientific research applications, including:

Mechanism of Action

The compound is known to be a related compound of tofacitinib, a selective inhibitor of Janus kinase 1 (JAK1). It exerts its effects by inhibiting the JAK-STAT signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-N,4-dimethylpiperidin-3-amine: A closely related compound with similar chemical properties.

    N,4-dimethyl-1-benzyl-3-piperidinamine: Another similar compound used in organic synthesis.

Uniqueness

1-Benzyl-4,4-dimethylpiperidin-3-aminedihydrochloride is unique due to its specific structural configuration, which allows it to act as a precursor for various pharmaceuticals and its role in inhibiting the JAK-STAT pathway .

Properties

Molecular Formula

C14H24Cl2N2

Molecular Weight

291.3 g/mol

IUPAC Name

1-benzyl-4,4-dimethylpiperidin-3-amine;dihydrochloride

InChI

InChI=1S/C14H22N2.2ClH/c1-14(2)8-9-16(11-13(14)15)10-12-6-4-3-5-7-12;;/h3-7,13H,8-11,15H2,1-2H3;2*1H

InChI Key

SJMPMGWNCKWFAH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1N)CC2=CC=CC=C2)C.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.